molecular formula C20H29N3O3 B10860639 Mdmb-pinaca

Mdmb-pinaca

Cat. No.: B10860639
M. Wt: 359.5 g/mol
InChI Key: QSNCKXRHFRDPRX-QGZVFWFLSA-N
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Description

MDMB-PINACA, also known as methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate, is a synthetic cannabinoid receptor agonist. It is part of a class of compounds designed to mimic the effects of tetrahydrocannabinol (THC), the active component in cannabis. This compound has been identified as a potent agonist of the cannabinoid receptors, particularly CB1, and has been sold online as a designer drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MDMB-PINACA typically involves the reaction of indazole with various reagents to form the desired indazole-based synthetic cannabinoid. The process generally includes the following steps:

    Formation of the Indazole Core: This involves the cyclization of appropriate precursors to form the indazole ring.

    Functionalization: The indazole core is then functionalized with a carboxamide group and a butanoate ester.

    Final Assembly: The final step involves the addition of the pent-4-en-1-yl group to the indazole core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

MDMB-PINACA undergoes several types of chemical reactions, including:

    Oxidation: This can lead to the formation of various oxidized metabolites.

    Reduction: Although less common, reduction reactions can occur under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN).

Major Products

The major products formed from these reactions include various oxidized and reduced metabolites, which can be identified using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

MDMB-PINACA has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry to identify and quantify synthetic cannabinoids in biological samples.

    Biology: Studied for its effects on cannabinoid receptors, particularly CB1 and CB2.

    Medicine: Investigated for potential therapeutic applications, although its high potency and associated risks limit its use.

    Industry: Utilized in the development of new synthetic cannabinoids and related compounds.

Mechanism of Action

MDMB-PINACA exerts its effects by binding to cannabinoid receptors, primarily CB1. This binding activates the receptor, leading to a cascade of intracellular events that mimic the effects of natural cannabinoids. The compound’s high affinity for CB1 receptors results in potent psychoactive effects, which can be significantly stronger than those of THC .

Comparison with Similar Compounds

MDMB-PINACA is often compared to other synthetic cannabinoids such as:

    5F-MDMB-PINACA: Similar in structure but with a fluoropentyl group instead of a pent-4-en-1-yl group.

    ADB-FUBINACA: Another potent synthetic cannabinoid with a different indazole core.

    JWH-018: One of the earliest synthetic cannabinoids, less potent than this compound.

This compound is unique due to its specific structural modifications, which confer high potency and selectivity for cannabinoid receptors .

Properties

Molecular Formula

C20H29N3O3

Molecular Weight

359.5 g/mol

IUPAC Name

methyl (2S)-3,3-dimethyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoate

InChI

InChI=1S/C20H29N3O3/c1-6-7-10-13-23-15-12-9-8-11-14(15)16(22-23)18(24)21-17(19(25)26-5)20(2,3)4/h8-9,11-12,17H,6-7,10,13H2,1-5H3,(H,21,24)/t17-/m1/s1

InChI Key

QSNCKXRHFRDPRX-QGZVFWFLSA-N

Isomeric SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@H](C(=O)OC)C(C)(C)C

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)OC)C(C)(C)C

Origin of Product

United States

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